![molecular formula C7H7ClFN B1584177 3-Chloro-5-fluorobenzylamine CAS No. 90390-33-3](/img/structure/B1584177.png)
3-Chloro-5-fluorobenzylamine
Overview
Description
3-Chloro-5-fluorobenzylamine is a chemical compound with the molecular formula C7H7ClFN . It is used in proteomics research . It has been used in the synthesis of substituted amino-sulfonamide protease inhibitors .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a benzylamine group . The InChI code for this compound is1S/C7H7ClFN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2
. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature and should be stored in a refrigerator . It has a molecular weight of 159.59 .Scientific Research Applications
Stabilization of Carbenium Ions
Research demonstrates the relative abilities of fluorine and chlorine to stabilize carbenium ions. The study examines the crystal structures of fluoro-substituted carbocations, revealing that chlorine stabilizes carbenium ions more efficiently than fluorine. This insight is crucial for understanding reaction mechanisms and designing new synthetic routes in organic chemistry (Christe et al., 2000).
Direct Aqueous Sample Derivatization
Highly-fluorinated chloroformates, including derivatives of fluoro- and chlorobenzylamines, have been explored as derivatizing agents for hydrophilic analytes in water. These compounds show promise for identifying polar ozonation drinking water disinfection by-products, improving the detection of pollutants and contributing to water safety (Vincenti et al., 2005).
Supramolecular Chemistry
The synthesis and characterization of fluoro- and chloro-substituted benzylamines have led to the formation of supramolecular salts and assemblies. These compounds exhibit a range of intermolecular interactions, from strong hydrogen bonds to weak van der Waals forces, offering insights into the design of new materials and molecular devices (Wang et al., 2015).
Fluorination of Organometallics
The use of fluoroform as a source of difluorocarbene highlights the synthesis of difluoromethoxy- and difluorothiomethoxyarenes. This process, involving compounds such as 4-fluorobenzylamine, represents an efficient and environmentally friendly approach to introducing fluorine atoms into organic molecules, a key step in the development of pharmaceuticals and agrochemicals (Thomoson & Dolbier, 2013).
Fluorination Effects on Molecular Dynamics
Research on 2-fluorobenzylamine demonstrates how ring fluorination impacts the structural and dynamical properties of molecules. This work is pivotal for understanding molecular behavior and designing compounds with tailored physical and chemical properties (Calabrese et al., 2013).
Mechanism of Action
Target of Action
The primary targets of 3-Chloro-5-fluorobenzylamine are currently unknown. This compound is used in proteomics research
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein-related pathways, but this requires further investigation.
Result of Action
Safety and Hazards
properties
IUPAC Name |
(3-chloro-5-fluorophenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCYOVBALKWQQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30238152 | |
Record name | Benzenemethanamine, 3-chloro-5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30238152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90390-33-3 | |
Record name | Benzenemethanamine, 3-chloro-5-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, 3-chloro-5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30238152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-5-fluorobenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.